molecular formula C18H17NO4 B12863959 2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid

2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B12863959
M. Wt: 311.3 g/mol
InChI Key: VKCOPZQOVAWECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound featuring a biphenyl core with functional groups that include a hydroxyl group, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the biphenyl core, followed by the introduction of the hydroxyl group and the carboxylic acid group. The pyrrolidine ring is then introduced through a series of reactions involving amide bond formation and cyclization.

    Biphenyl Core Formation: The biphenyl core can be synthesized via a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through electrophilic aromatic substitution or via a directed ortho-metalation followed by oxidation.

    Carboxylic Acid Group Introduction: The carboxylic acid group is typically introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be formed by reacting an appropriate amine with a carbonyl compound, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds, while the biphenyl core can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.

    2-Hydroxy-2’-(methylcarbonyl)-[1,1’-biphenyl]-4-carboxylic acid: Contains a simpler carbonyl group instead of the pyrrolidine ring, which may affect its reactivity and binding properties.

Uniqueness

The presence of the pyrrolidine ring in 2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid provides additional sites for interaction and reactivity, making it a more versatile compound for various applications compared to its simpler analogs.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

3-hydroxy-4-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid

InChI

InChI=1S/C18H17NO4/c20-16-9-11(18(22)23)5-6-14(16)13-3-1-2-4-15(13)17(21)12-7-8-19-10-12/h1-6,9,12,19-20H,7-8,10H2,(H,22,23)

InChI Key

VKCOPZQOVAWECS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.